Ethyl 2-(1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H10N2O2 . It is a colorless liquid with a faint odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate involves the reaction of ethyl chloroacetate with 1H-pyrazole . The compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl) acetohydrazide . Other synthetic strategies include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-pyrazol-1-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(1H-pyrazol-1-yl)acetate are primarily related to its use as an intermediate in the synthesis of other compounds. For instance, it can be converted to 2-(1H-pyrazol-1-yl) acetohydrazide by refluxing with hydrazine hydrate .Physical And Chemical Properties Analysis
Ethyl 2-(1H-pyrazol-1-yl)acetate is a colorless liquid . It has a molecular weight of 154.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Drug Discovery
In the field of drug discovery, pyrazole-containing compounds are of great interest . For example, they are used in the development of drugs targeting castration-resistant prostate cancer .
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can coordinate with metal ions to form complexes.
Organometallic Chemistry
Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions and processes.
Wastewater Treatment
“Ethyl 1H-pyrazol-1-ylacetate” can be used for wastewater treatment .
Pharmaceutical Industry
Imidazole-containing compounds, which are structurally similar to pyrazole, have a broad range of chemical and biological properties. They are used in the development of various drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Paint and Photographic Industries
Pyrazole-containing compounds are also utilized in paint and photographic industries .
Development of Heat Resistant Resins
They are used in the development of heat resistant resins .
Wastewater Treatment
“Ethyl 1H-pyrazol-1-ylacetate” can be used for wastewater treatment .
Pharmaceutical Industry
Imidazole-containing compounds, which are structurally similar to pyrazole, have a broad range of chemical and biological properties. They are used in the development of various drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Paint and Photographic Industries
Pyrazole-containing compounds are also utilized in paint and photographic industries .
Development of Heat Resistant Resins
Safety And Hazards
Ethyl 2-(1H-pyrazol-1-yl)acetate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-1-yl)acetate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
properties
IUPAC Name |
ethyl 2-pyrazol-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHJVNBWAGPXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404028 | |
Record name | Ethyl (1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrazol-1-yl)acetate | |
CAS RN |
10199-61-8 | |
Record name | Ethyl 1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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